2,6-ジ-tert-ブチル-4-メルカプトフェノール

概要

説明

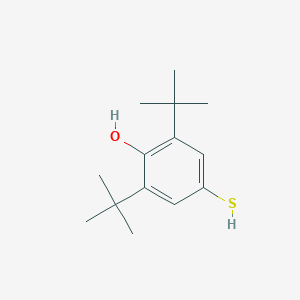

2,6-Di-tert-butyl-4-mercaptophenol, also known as DTBP, is an organic compound . It is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .

Molecular Structure Analysis

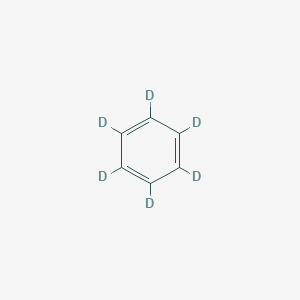

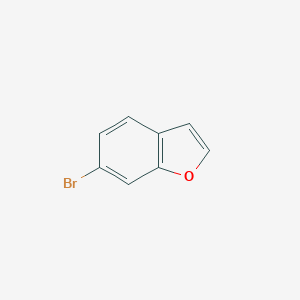

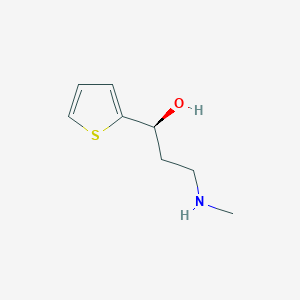

The molecular formula of 2,6-Di-tert-butyl-4-mercaptophenol is C14H22OS . Its average mass is 238.389 Da and its monoisotopic mass is 238.139130 Da .Physical and Chemical Properties Analysis

2,6-Di-tert-butyl-4-mercaptophenol is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .科学的研究の応用

酸化防止剤の合成

2,6-ジ-tert-ブチル-4-メルカプトフェノール: は、複雑な酸化防止剤の合成に使用されます。 注目すべき用途は、4,4’-イソプロピリデンジチオビス[2,6-ジ-tert-ブチルフェノール]の製造に使用されることであり、これは優れた酸化防止特性を持つ化合物です . このプロセスには、混合溶媒中での亜鉛を用いたポリスルフィドの還元が含まれており、この化合物が工業用途向けに安定性の高い酸化防止剤を生成する際の役割を示しています。

潤滑油添加剤の適合性

トライボロジーにおいて、2,6-ジ-tert-ブチル-4-メルカプトフェノール誘導体は、マルチフェノール系酸化防止剤として合成されます。 これらの酸化防止剤は、アルキルジフェニルアミンおよびZDDPなどの他の添加剤とのエステル油における適合性について試験されています . この化合物の誘導体は、高い熱安定性と効果的な酸化抵抗性を示し、潤滑油の性能と寿命を向上させるために価値があります。

表面増強ラマン散乱(SERS)

この化合物は、表面増強ラマン散乱の研究に使用されます。 具体的には、関連する化合物である4-メルカプトフェノールは、SERS分光法による吸着現象を調査するために、銀コーティングされたポリスチレンナノスフェアに適用されてきました . この用途は、ナノスケールでの分子間相互作用を理解するために重要です。

重合プロセス阻害

2,6-ジ-tert-ブチル-4-メルカプトフェノール: 類似体、例えば2,6-ジ-tert-ブチル-4-メチルピリジンは、カチオン重合における開始機構を区別するために使用されてきました。 これらは、プロトン酸が関与する場合に効果的な阻害剤として機能し、この化合物が重合プロセスを制御する可能性があることを示しています .

抗炎症作用

構造的に類似した化合物である2,4-ジ-tert-ブチルフェノールの生物活性に関する研究では、潜在的な抗炎症作用が明らかになっています。 研究によると、この化合物による治療は、特定の細胞株における炎症性遺伝子の発現を低下させる可能性があり、2,6-ジ-tert-ブチル-4-メルカプトフェノールが医学研究において同様の用途を持つ可能性を示唆しています .

作用機序

Target of Action

It is known that dtbp is an organic compound that is widely used in the rubber industry and in organic synthesis .

Mode of Action

DTBP acts as an organic sulfur compound. It is used as an antioxidant and stabilizer in chemical processing . The compound interacts with its targets by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .

Pharmacokinetics

It is known that the compound is soluble in common organic solvents such as alcohols, ethers, and ketones , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of DTBP’s action primarily involve the neutralization of free radicals, thereby preventing oxidative damage. This antioxidant action can protect polymers and rubbers from aging and oxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DTBP. For instance, the compound is stable under normal use conditions but should be kept sealed and away from heat sources and oxidizers . It is also important to maintain a well-ventilated environment when handling this compound to avoid inhalation of its vapors .

Safety and Hazards

生化学分析

Biochemical Properties

It is known to be a stable compound that can be used as an organic sulfur compound in chemical processing as an antioxidant and stabilizer . It is widely used in the rubber industry for the anti-aging and antioxidation protection of polymers and rubbers .

Temporal Effects in Laboratory Settings

特性

IUPAC Name |

2,6-ditert-butyl-4-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVMNXZFSKGLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00241719 | |

| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-59-4 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-mercaptophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)